3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction may produce 4-chlorobenzyl alcohol.
Scientific Research Applications
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid
- 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
Uniqueness
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1152511-19-7 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
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